Carbonyl-Linked vs. Methylene-Bridged Scaffold Architecture: Metabolic Stability and PCSK9 Modulation Trajectory
The target compound embodies the carbonyl-linked benzimidazoleindole scaffold that emerged from a scaffold-hopping exercise over the methylene-bridged 2,3′-diindolylmethane (DIM) chemotype. In the Xie et al. (2020) SAR study, the methylene-bridged DIM progenitor compounds exhibited low potency (EC₅₀ in the micromolar range based on the initial phenotypic screening data for the DIM series) and poor in vitro metabolic stability, prompting the nitrogen scan that yielded the carbonyl-linked benzimidazoleindole architecture [1]. The carbonyl-linked series, of which the target compound is a representative non-fluorinated member, achieved dramatically improved PCSK9 modulation potency, with the most advanced fluorinated analog (compound 21) reaching an EC₅₀ of 0.15 nM in HepG2 cell-based PCSK9 ELISA assays [1]. The carbonyl linker introduces a metabolically distinct amide bond that alters both hydrogen-bond donor/acceptor topology and cytochrome P450 susceptibility compared to the methylene bridge, representing a qualitative scaffold difference that cannot be captured by methylene-bridged analogs [1].
| Evidence Dimension | Scaffold architecture and associated metabolic stability trend (class-level) |
|---|---|
| Target Compound Data | Carbonyl-linked (amide) benzimidazoleindole scaffold; three H-bond donors, TPSA 73.6 Ų, XLogP3 4.1. No direct experimental EC₅₀ or metabolic stability data available for this specific compound in the public domain. |
| Comparator Or Baseline | Methylene-bridged DIM scaffold: low nanomolar-to-micromolar potency range for initial screening hits, low metabolic stability. Optimized carbonyl-linked fluorinated analog compound 21: EC₅₀ = 0.15 nM (HepG2 PCSK9 ELISA). |
| Quantified Difference | The carbonyl-linked scaffold class achieved EC₅₀ improvements of >1000-fold over the initial DIM hits (compound 21 EC₅₀ = 0.15 nM vs. micromolar DIM progenitor range). The specific magnitude for the non-fluorinated target compound relative to its fluorinated congeners has not been reported. |
| Conditions | HepG2 human hepatoma cells, 48 h compound treatment, human PCSK9 ELISA (Xie et al. 2020); in vitro metabolic stability assays (liver microsomes). |
Why This Matters
Procurement of the carbonyl-linked scaffold rather than a methylene-bridged analog enables access to the chemical space associated with the high-potency, metabolically stable PCSK9 modulator series, which is critical for cardiovascular target validation studies.
- [1] Xie H, Yang K, Winston-McPherson GN, Stapleton DS, Keller MP, Attie AD, Smith KA, Tang W. From methylene bridged diindole to carbonyl linked benzimidazoleindole: Development of potent and metabolically stable PCSK9 modulators. Eur J Med Chem. 2020 Nov 15;206:112678. doi: 10.1016/j.ejmech.2020.112678. PMID: 32823006. View Source
